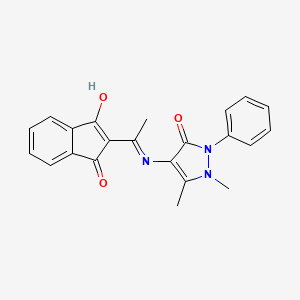

2-(((2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)amino)ethylidene)indane-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

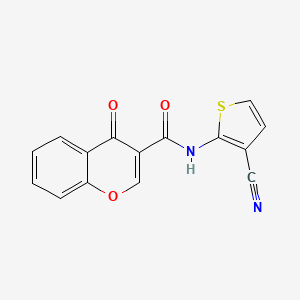

The compound “2-(((2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)amino)ethylidene)indane-1,3-dione” is a complex organic molecule. It contains a pyrazolone ring, which is a type of heterocyclic compound . Pyrazolones are often used in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The pyrazolone ring, in particular, is a five-membered ring with three carbon atoms and two nitrogen atoms .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrazolones are known to undergo a variety of chemical reactions. They can act as both nucleophiles and electrophiles, allowing them to participate in a wide range of synthetic transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrazolones are typically crystalline solids at room temperature .Applications De Recherche Scientifique

Synthesis and Structural Analysis : Asiri and Khan (2011) synthesized a related compound, 2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione, through the reaction of 3,5-dimethyl-1-phenyl-pyrazole-4-carbaldehyde and indane-1,3-dione. The structure was confirmed through various spectroscopic methods, including IR, 1H NMR, 13C NMR, and GC-MS (Asiri & Khan, 2011).

Heterocyclic Chemistry : Abdelhamid and Afifi (2010) focused on the synthesis of new thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety, which involved treatment of specific acrylonitrile derivatives with halo ketones or halo esters. This study highlights the versatility of pyrazolinone derivatives in the synthesis of complex heterocyclic compounds (Abdelhamid & Afifi, 2010).

Catalytic Applications : Azarifar et al. (2013) explored the use of nano magnetic complex lanthanum strontium magnesium oxide (La0.7Sr0.3MnO3) as an efficient and recyclable catalyst for the synthesis of 4H-chromenes and 4H-pyrano[2,3-c]pyrazoles, showcasing the potential of pyrazolinone derivatives in catalyzed condensation reactions (Azarifar et al., 2013).

Pharmacological Research : While the specifics of drug use and dosage are excluded from this summary as per your request, it's worth noting that compounds related to 2-(((2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)amino)ethylidene)indane-1,3-dione have been studied for their potential pharmacological properties, including anticancer activity. Ghorab et al. (2014) discussed the synthesis of pyrazolone derivatives with significant anticancer activity against the MCF7 breast cancer cell line, indicating the therapeutic relevance of such compounds (Ghorab et al., 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3/c1-13(18-20(26)16-11-7-8-12-17(16)21(18)27)23-19-14(2)24(3)25(22(19)28)15-9-5-4-6-10-15/h4-12,26H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGBXDWAENPFFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C(C)C3=C(C4=CC=CC=C4C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-(furan-2-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}prop-2-enamide](/img/structure/B2817045.png)

![N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furyl-N-methy lcarboxamide](/img/structure/B2817048.png)

![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/no-structure.png)

![N-(2-Ethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2817059.png)

![6-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2817060.png)

![N-(4-chlorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2817061.png)